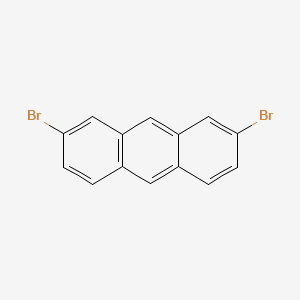

2,7-Dibromoanthracene

Descripción

Significance of Polycyclic Aromatic Hydrocarbon Derivatives in Advanced Chemical Research

Polycyclic aromatic hydrocarbons (PAHs), composed of multiple fused aromatic rings, and their derivatives are fundamental building blocks in modern chemical research. lboro.ac.ukfrontiersin.org Anthracene (B1667546), a linear tricyclic PAH, is noted for its unique electronic and photophysical properties, including high fluorescence quantum yield, which makes it a cornerstone for developing advanced materials. frontiersin.orgresearchgate.net The derivatization of the basic PAH scaffold is a powerful strategy to fine-tune these properties. researchgate.net By introducing various functional groups at specific positions on the aromatic core, researchers can manipulate the electronic structure, solubility, and solid-state packing of the molecules. mdpi.com This tunability is crucial for a wide range of applications.

In the field of organic electronics, for instance, anthracene derivatives are extensively used as emissive materials in organic light-emitting diodes (OLEDs), where they can generate light across the visible spectrum, including high-performance blue emitters. frontiersin.orgresearchgate.net They also serve as semiconductor materials in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility and stability. frontiersin.orgnih.gov Beyond electronics, the distinct photophysical characteristics of PAH derivatives make them valuable as fluorescent probes for sensing environmental pollutants and biological molecules. nih.govaip.org The ability to create vast libraries of functionalized PAHs through modern synthetic methods has accelerated research and development in materials science and medicinal chemistry. frontiersin.orgnih.gov

Rationale for 2,7-Dibromo-Substitution in Anthracene Scaffolds

The functionalization of the anthracene core is highly position-dependent, with different substitution patterns yielding materials with distinct properties. While the 9- and 10-positions are the most reactive, substitution at the lateral positions, such as 2 and 7, provides a unique approach to modulating the molecule's characteristics. beilstein-journals.org The rationale for focusing on 2,7-disubstituted anthracenes, particularly 2,7-dibromoanthracene, is primarily driven by its utility as a monomer for creating novel conjugated polymers. nih.govresearchgate.net

The bromine atoms at the 2 and 7 positions act as versatile synthetic handles, enabling polymerization through cross-coupling reactions like the Yamamoto and Suzuki reactions. nih.govresearchgate.net This specific linkage creates poly(2,7-anthrylene)s, a class of polymers where the anthracene units are connected along their long axis. nih.govresearchgate.net This connection geometry results in a distinct electronic structure and conjugation pathway compared to polymers derived from 2,6- or 9,10-linked monomers. researchgate.netacs.org The resulting polymers exhibit unique optical and electronic properties, such as narrow electronic band gaps and absorption into the near-infrared region, which are of significant interest for advanced electronic applications. nih.govresearchgate.net

Furthermore, the 2,7-substitution pattern allows for the construction of well-defined, larger molecular architectures. For example, this compound-based motifs have been used in the bottom-up, on-surface synthesis of atomically precise graphene nanoribbons (GNRs) with unique electronic and spintronic properties. acs.org The strategic placement of bromine at these positions is therefore a key design element for accessing specific, highly conjugated systems that are not readily achievable through other substitution patterns. nih.govacs.org

Historical Context and Evolution of Anthracene-Based Materials Research

The study of anthracene has a rich history, beginning with its isolation from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent. wikipedia.orgacs.org Initially, its primary commercial application was as a precursor for dyes, most notably alizarin. acs.orgrroij.com A pivotal discovery in the photochemistry of anthracene was made in 1866 by Fritzsche, who observed that exposing a saturated solution of anthracene to sunlight produced a colorless crystalline photodimer, which reverted to anthracene upon melting. rroij.com

For much of the subsequent century, research focused on its fundamental chemistry and its role in the development of structural theory. rroij.com A significant shift occurred in the mid-20th century with the discovery of electroluminescence in anthracene single crystals in the 1960s, which marked its entry into the nascent field of organic electronics. researchgate.netmdpi.com This discovery established anthracene as one of the first organic compounds studied for semiconductor conductivity and positioned it as a benchmark material for future research. mdpi.com

While early synthetic efforts could easily functionalize the highly reactive 9 and 10 positions, modification of the outer rings proved to be a significant challenge. beilstein-journals.org The development of modern transition metal-catalyzed cross-coupling reactions over the last few decades has revolutionized the synthesis of anthracene derivatives, making positions like 2, 3, 6, and 7 more accessible. frontiersin.orgnih.gov This has led to a surge in research, with over 150 new derivatives synthesized since 2013, enabling the development of sophisticated structure-property relationships and the creation of high-performance materials for OLEDs, OFETs, and other advanced applications. frontiersin.orgmdpi.com

Scope of Contemporary Academic Inquiry into this compound

Contemporary research on this compound and its derivatives is vibrant and focused on leveraging its unique structural and electronic properties for cutting-edge applications in materials science. A significant area of investigation involves its use as a key building block for complex, extended π-systems.

Recent studies have demonstrated the synthesis of novel conjugated polymers by coupling anthracene units through their 2,7-positions. nih.govresearchgate.net One such example is a poly(2,7-anthrylene) featuring peri-fused porphyrin edges, created via a Yamamoto coupling of a 2,7-dibromo-9-nickel(II) porphyrinyl-anthracene precursor. nih.govresearchgate.net These materials exhibit narrow band gaps and optical absorptions extending into the near-infrared, making them promising for next-generation optoelectronics. nih.gov

Another prominent research direction is in the field of nanoscience. The this compound motif is being employed in the on-surface synthesis of precisely structured graphene nanoribbons (GNRs). acs.org Researchers have used 2,7-dibromo-9,9′-bianthryl as a precursor to grow anthracene-fused zigzag GNRs on gold surfaces, which exhibit intriguing spin-polarized edge states relevant for spintronic devices. acs.org

Furthermore, 2,7-anthrylene units are being incorporated into macrocyclic compounds, such as azacyclophanes, to study their host-guest chemistry and electronic properties. researchgate.net These complex structures are synthesized using multi-step procedures where the this compound core is functionalized and cyclized. The resulting macrocycles exhibit unique recognition properties and redox behaviors. researchgate.net These examples highlight how this compound serves as a critical starting material for constructing highly functional and structurally complex molecules and materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63469-82-9 sigmaaldrich.com |

| Molecular Formula | C₁₄H₈Br₂ |

| Molecular Weight | 336.03 g/mol sigmaaldrich.com |

| Melting Point | 268-270 °C sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Transient Absorption Max (in acetonitrile) | ~425 nm researchgate.net |

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H8Br2 |

|---|---|

Peso molecular |

336.02 g/mol |

Nombre IUPAC |

2,7-dibromoanthracene |

InChI |

InChI=1S/C14H8Br2/c15-13-3-1-9-5-10-2-4-14(16)8-12(10)6-11(9)7-13/h1-8H |

Clave InChI |

DWRLOOFPLSQJEC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=CC3=C(C=CC(=C3)Br)C=C21)Br |

SMILES canónico |

C1=CC(=CC2=CC3=C(C=CC(=C3)Br)C=C21)Br |

Origen del producto |

United States |

Chemical Reactivity and Functionalization of 2,7 Dibromoanthracene

Nucleophilic Substitution Reactions of Bromine Atoms

Direct nucleophilic aromatic substitution (SNAr) on non-activated aryl halides like 2,7-dibromoanthracene is generally challenging due to the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, which are absent in this compound.

However, modern catalytic methods have provided pathways to achieve formal nucleophilic substitution of the bromine atoms under milder conditions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and palladium-catalyzed cyanation, have emerged as powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds at the site of the C-Br bond.

The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines. wikipedia.org This reaction, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl bromides suggests its potential for the synthesis of 2,7-diaminoanthracene derivatives.

Similarly, palladium-catalyzed cyanation offers a route to introduce nitrile groups onto the anthracene (B1667546) core. nih.govresearchgate.net This transformation typically employs a palladium catalyst and a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]), which is a safer alternative to toxic cyanide salts. nih.gov The resulting dicyanoanthracene derivatives are valuable intermediates for the synthesis of dyes, pigments, and functional materials.

| Reaction Type | Typical Reagents | Catalyst System | Potential Products |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Strong Base (e.g., NaOtBu) | Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., BINAP, XPhos) | 2,7-Diaminoanthracene derivatives |

| Palladium-Catalyzed Cyanation | K4[Fe(CN)6]·3H2O, KCN, Zn(CN)2 | Palladacycle precatalysts, Pd(OAc)2 with phosphine ligands | 2,7-Dicyanoanthracene |

Cross-Coupling Methodologies for C-C Bond Formation

Cross-coupling reactions are paramount in the functionalization of this compound, providing efficient methods for the formation of new carbon-carbon bonds. These reactions are fundamental in synthesizing advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. researchgate.netrsc.orgresearchgate.netsemanticscholar.orgmdpi.com In the context of this compound, this reaction allows for the introduction of a variety of aryl and vinyl substituents. A study on the site-selective Suzuki-Miyaura cross-coupling of a dibromoanthracene derivative highlighted the potential to synthesize asymmetrically substituted anthracenes, which are valuable as OLED emitters. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to control the degree of substitution, allowing for either mono- or diarylation.

| Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Palladacycle IA | K2CO3 | THF/H2O | 2,7-Diaryl anthracene | acs.org |

| Organostannane | Catalyst | Solvent | Potential Product |

|---|---|---|---|

| Distannyl Aromatic Compound | Pd(PPh3)4 or Pd2(dba)3/P(o-tol)3 | Toluene, DMF | Alternating copolymer of anthracene and the aromatic unit from the organostannane |

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgnih.govgoogle.commdpi.com This reaction is a powerful tool for the synthesis of substituted alkenes. A study on the Heck coupling of 9,10-dibromoanthracene (B139309) with ethyl acrylate (B77674) demonstrated the efficient formation of diethyl-3,3'-(9,10-anthracenediyl)bisacrylate in high yield. researchgate.net This indicates that this compound can similarly be expected to undergo double Heck coupling with various alkenes to produce 2,7-divinylanthracene derivatives, which are useful in the synthesis of conjugated polymers and as fluorescent probes. mdpi.com

| Alkene | Catalyst | Base | Solvent | Product | Reference (Analogous Reaction) |

|---|---|---|---|---|---|

| Ethyl acrylate | trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | NaOAc·3H2O | DMF | Diethyl 3,3'-(anthracene-2,7-diyl)diacrylate | researchgate.net |

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations like Suzuki and Stille. DArP involves the palladium-catalyzed coupling of an aryl halide with an unactivated C-H bond of another aromatic compound, thus avoiding the need for pre-functionalized organometallic reagents. Research has shown the successful polycondensation of 2,7-dibromo-9,9-dioctylfluorene, a structurally similar monomer, with 1,2,4,5-tetrafluorobenzene (B1209435) via DArP, yielding high molecular weight polymers. mdpi.com Furthermore, a poly(2,7-anthrylene) derivative has been synthesized via Yamamoto coupling, an AA-type polymerization of a this compound precursor. researchgate.net These findings strongly suggest the feasibility of using this compound in DArP to create novel conjugated polymers.

| Comonomer | Catalyst System | Solvent | Resulting Polymer | Reference (Analogous Reaction) |

|---|---|---|---|---|

| 1,2,4,5-Tetrafluorobenzene | Pd2(dba)3·CHCl3 / P(C6H4-o-OMe)3 | THF, Toluene | Poly[(anthracene-2,7-diyl)-alt-(2,3,5,6-tetrafluoro-1,4-phenylene)] | mdpi.com |

Cyclization and Cyclodehydrogenation Reactions

Derivatives of this compound are valuable precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and graphene nanoribbons (GNRs) through cyclization and cyclodehydrogenation reactions.

A notable example is the on-surface synthesis of anthracene-fused zigzag graphene nanoribbons. wikipedia.org In this bottom-up approach, a 2,7-dibromo-9,9'-bianthryl precursor is first synthesized. This precursor undergoes surface-assisted polymerization, followed by a cyclodehydrogenation step upon heating. This process leads to the formation of atomically precise graphene nanoribbons. The cyclodehydrogenation involves the formation of new carbon-carbon bonds and the elimination of hydrogen atoms, resulting in a planar, fully aromatic ribbon structure.

The Scholl reaction is another powerful method for the synthesis of nanographenes through intramolecular oxidative C-C bond formation. researchgate.netsemanticscholar.orgnih.govmdpi.comhku.hk This reaction typically employs a Lewis acid and an oxidant to induce the cyclodehydrogenation of precursor molecules. While specific examples starting directly from 2,7-diaryl-substituted anthracenes are not abundant in the literature, the general principles of the Scholl reaction suggest its applicability for the synthesis of novel, extended PAHs from appropriately designed this compound derivatives. The synthesis of various anthracene derivatives through different cyclization strategies, such as Friedel-Crafts reactions and metal-catalyzed cycloadditions, further underscores the versatility of the anthracene core in constructing complex aromatic systems. researchgate.netmdpi.combeilstein-journals.org

Photochemical Transformations of the Anthracene Moiety

The anthracene framework is well-known for its rich photochemistry, primarily characterized by [4+4] cycloaddition reactions at the 9 and 10 positions upon exposure to ultraviolet radiation. This process, known as photodimerization, leads to the formation of a sandwich-like dimer. The efficiency and stereochemistry of this reaction are known to be influenced by the nature and position of substituents on the anthracene core. Halogen substituents, such as bromine, can affect the photochemical behavior through the heavy-atom effect, which can promote intersystem crossing to the triplet state, potentially opening up different reaction pathways. However, specific investigations into how the 2,7-dibromo substitution pattern quantitatively or qualitatively alters these transformations are not detailed in the available literature.

Photodimerization and Photocycloaddition Processes

The photodimerization of anthracene typically proceeds via the excitation of a monomer to its first excited singlet state, which then interacts with a ground-state monomer to form an excimer. This excimer can then relax to the ground state through the formation of the photodimer. While this is the generally accepted mechanism, specific kinetic data, quantum yields, and the isolation and characterization of the photodimer of this compound have not been reported in the reviewed literature. Consequently, a data table detailing these research findings cannot be constructed.

Similarly, information regarding the participation of this compound in photocycloaddition reactions with other unsaturated molecules is not available. Such reactions would involve the [4+4] or [4+2] cycloaddition of the excited anthracene moiety to a reaction partner. The electronic and steric effects of the bromine atoms at the 2 and 7 positions would be expected to influence the regioselectivity and stereoselectivity of such reactions, but experimental evidence is lacking.

Photo-Induced Skeletal Rearrangements

Photo-induced skeletal rearrangements in the anthracene core are less common than photodimerization but can occur under specific conditions, often involving intramolecular cycloadditions or rearrangements of substituents. There is no evidence in the reviewed scientific literature to suggest that this compound undergoes any specific photo-induced skeletal rearrangements. Studies on related compounds might offer speculative possibilities, but no direct research on this compound supports the discussion of such transformations.

Applications in Advanced Functional Materials and Molecular Devices

Organic Electronics and Optoelectronic Devices

The versatility of 2,7-dibromoanthracene as a precursor allows for its indirect application in several key areas of organic electronics. Through chemical reactions such as Suzuki and Yamamoto coupling, the bromine atoms can be replaced with various functional groups to produce materials with specific charge transport and light-emitting capabilities.

In the field of Organic Light-Emitting Diodes (OLEDs), anthracene (B1667546) derivatives are widely utilized due to their high quantum yields and excellent thermal and electronic stability. While this compound itself is not typically used as the active material in the final device, it is a critical starting material for both emitter and host materials, particularly for blue OLEDs which are essential for full-color displays and white lighting.

Emitter materials are the core components of an OLED, responsible for generating light. The color and efficiency of the emission are determined by the molecular structure of the emitter. Anthracene derivatives are known for their blue emission, a crucial color for achieving a full-color display. However, the performance of blue emitters often lags behind that of red and green emitters in terms of efficiency and lifetime.

The synthesis of high-performance blue emitters often starts from precursors like this compound. The bromine atoms allow for the introduction of various substituents that can modify the electronic properties of the anthracene core. For example, attaching electron-donating and electron-accepting groups can tune the emission wavelength and improve the quantum efficiency. This molecular engineering is aimed at creating emitters with deep blue color purity, high photoluminescence quantum yield (PLQY), and enhanced stability. Research has shown that modifying the anthracene core can lead to the development of emitters that contribute to OLEDs with high external quantum efficiencies (EQEs). chemistryviews.orgacs.org

Host materials play a crucial role in OLEDs by providing a matrix for the emitter molecules. An effective host material should have a high triplet energy to confine the excitons on the guest emitter molecules, preventing energy loss. It should also possess good charge transport properties to ensure a balanced flow of electrons and holes to the emitting layer.

Anthracene-based compounds are excellent candidates for host materials due to their wide energy gap and good thermal stability. mdpi.comrsc.org The synthesis of these host materials can be accomplished using this compound as a starting point. By attaching bulky side groups at the 2 and 7 positions, it is possible to prevent the close packing of molecules in the solid state. This steric hindrance helps in forming stable amorphous films, which is essential for the longevity and efficiency of OLED devices. mdpi.com The design of bipolar host materials, which can transport both holes and electrons effectively, is a key strategy to achieve highly efficient and low roll-off deep-blue OLEDs. rsc.org

Table 1: Performance of OLEDs Utilizing Anthracene Derivative Hosts

| Host Material Derivative | Dopant | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates |

| NA-AN-NA | DITBDAP | 8.10% | Deep-Blue | (0.1298, 0.1712) |

| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.3% | Blue | (0.133, 0.141) |

This table presents data for OLEDs using host materials derived from anthracene precursors to illustrate the performance achievable with such compounds.

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and large-area electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Anthracene and its derivatives are attractive for OFET applications due to their planar structure, which can facilitate strong intermolecular interactions and efficient charge transport. researchgate.netrsc.org

This compound serves as a precursor for the synthesis of novel organic semiconductors for OFETs. The functionalization at the 2 and 7 positions can be used to control the molecular packing and electronic coupling between adjacent molecules in the solid state. For instance, the synthesis of polymers incorporating the this compound unit has been explored. A study detailed the synthesis of a polymer starting from a 2,7-dibromo-9-nickel(II) porphyrinyl-anthracene precursor, which was then polymerized via Yamamoto coupling. researchgate.net This approach allows for the creation of well-defined polymeric semiconductors with potentially high charge carrier mobilities. While pristine anthracene has been used in laboratory OFETs, derivatives synthesized from precursors like this compound offer the potential for improved performance and solution processability. researchgate.net

Table 2: OFET Performance of Anthracene-Based Materials

| Anthracene-Based Material | Device Configuration | Polarity | Mobility (cm²/Vs) | On/Off Ratio |

| 2,6-Diphenylanthracene | Top-Contact Bottom-Gate | p-type | 0.34 | 10⁶ |

| Anthracene | Inverted Staggered | Not specified | 5.76 x 10⁻² | Not specified |

This table shows the performance of OFETs based on anthracene and a derivative to provide context for the potential of materials synthesized from precursors like this compound. researchgate.nettcichemicals.com

In the realm of Organic Photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of an OPV device depends on factors such as the absorption of sunlight, exciton (B1674681) diffusion, charge separation at the donor-acceptor interface, and charge transport to the electrodes.

While fullerene derivatives have traditionally dominated as electron acceptor materials in OPVs, research into non-fullerene acceptors (NFAs) is rapidly advancing. NFAs offer advantages such as tunable energy levels and broader absorption spectra. The design of novel NFA materials is an active area of research, and anthracene derivatives are being explored for this purpose.

This compound can be used as a starting material to synthesize larger, more complex molecules that can function as electron acceptors. By attaching electron-withdrawing groups to the anthracene core via the bromine positions, it is possible to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key requirement for an efficient electron acceptor. The extended π-conjugation that can be achieved through such synthetic modifications can also enhance the material's ability to absorb sunlight and transport electrons. The theoretical design and calculation of properties such as HOMO/LUMO energy levels are crucial in predicting the potential of new anthracene-based materials for solar cell applications. researchgate.net The development of polymer acceptors, sometimes incorporating various electron-withdrawing units, is a promising direction for all-polymer solar cells. semanticscholar.orgmdpi.com

Organic Photovoltaics (OPVs) and Solar Cells

Conjugated Polymer and Oligomer Design

The versatility of this compound as a monomer allows for the precise design of conjugated polymers and oligomers with specific architectures and electronic properties. Through various synthetic strategies, researchers can control the polymer backbone, incorporate functional side groups, and create complex, multi-dimensional structures.

Synthesis of Poly(2,7-anthrylene) Architectures

A significant advancement in the synthesis of poly(2,7-anthrylene) architectures involves the incorporation of other functional units to create novel materials. One such example is the synthesis of a poly(2,7-anthrylene) featuring peri-fused porphyrin edges. This was achieved by starting with a 2,7-dibromo-9-nickel(II) porphyrinyl-anthracene precursor. The polymerization was carried out using an AA-type Yamamoto coupling, followed by a polymer-analogous oxidative cyclodehydrogenation. This process results in a peri-fusion between the porphyrin and anthracene moieties. researchgate.net

Interestingly, the final cyclodehydrogenation step between the repeating units was found to be more effective when performed on a metal surface rather than in solution. This difference in reactivity is attributed to the larger dihedral angle between the repeating units in solution, which is reduced upon interaction with the metal surface. The resulting polymer with peri-fused porphyrin edges exhibits a narrow electronic band gap and optical absorption that extends into the near-infrared region, highlighting the potential for creating materials with unique optoelectronic properties. researchgate.net

Integration into π-Extended Graphene Nanoribbons (GNRs)

The on-surface synthesis of atomically precise graphene nanoribbons (GNRs) is a powerful technique for creating novel carbon-based nanomaterials. This compound derivatives have been successfully employed as precursors for the synthesis of π-extended zigzag GNRs. In a notable study, 2,7-dibromo-9,9'-bianthryl was used as the molecular precursor. The on-surface reaction on a gold substrate (Au(111)) led to the formation of anthracene-fused zigzag GNRs.

The process involves a dehalogenative coupling of the precursor molecules, followed by a cyclodehydrogenation step to form the planar GNRs. Characterization using scanning tunneling microscopy and noncontact atomic force microscopy confirmed the successful formation of the desired GNR structure. Theoretical calculations of the electronic properties of these anthracene-fused ZGNRs revealed spin-polarized edge-states and a narrow bandgap of 0.20 eV, making them promising materials for spintronic applications.

Tailoring Copolymers for Specific Electronic Properties

Copolymerization is a powerful strategy to fine-tune the electronic properties of conjugated polymers. By incorporating different comonomers with a this compound-derived unit, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap, can be systematically varied.

For example, copolymers of 2,6-linked anthracene with the electron-accepting unit benzothiadiazole (BT) have been synthesized to create donor-acceptor systems. whiterose.ac.uk These polymers exhibit broad absorption spectra and have been investigated for their potential in organic solar cells. The electronic properties of these copolymers can be further modified by introducing different substituents on the anthracene core or the benzothiadiazole unit. For instance, the introduction of alkylthienylethynyl substituents on the 9,10-positions of the anthracene unit leads to broader absorption spectra compared to polymers with alkynyl substituents. whiterose.ac.uk

Similarly, the copolymerization of fluorene (B118485) with di-2-thienyl-2,1,3-benzothiadiazole has been shown to produce red-emitting materials with potential for use in OLEDs. mdpi.com While this example does not directly involve this compound, it demonstrates the principle of using copolymerization to achieve desired electronic and optical properties, a strategy that is directly applicable to polymers derived from this compound.

Supramolecular Architectures and Self-Assembly

Beyond covalent polymerization, the principles of supramolecular chemistry can be applied to this compound derivatives to create highly ordered structures through non-covalent interactions. This bottom-up approach allows for the construction of complex architectures with a high degree of precision.

Directed Self-Assembly via Non-Covalent Interactions

The directed self-assembly of molecules into well-defined patterns is a key goal in nanotechnology. While specific studies on the self-assembly of this compound driven by non-covalent interactions are still emerging, research on analogous systems provides valuable insights. For example, the self-assembly of 2,7-dibromoanthraquinone (B3274321) on surfaces has been studied to understand the formation of ordered two-dimensional structures.

Photo/Thermo-Controlled Luminescent Supramolecular Assemblies

A notable example involves the use of anthracene derivatives in lanthanide complexes to create materials with synergistic and switchable magnetic, dielectric, and luminescent properties. In one study, a mononuclear complex, [DyIII(SCN)3(depma)2(4-hpy)2], was synthesized using 9-diethylphosphonomethylanthracene (depma) as a photo-active component. rsc.org This material exhibits both thermochromic and photo-responsive behavior:

Thermo-Control: The complex undergoes a reversible, temperature-dependent phase transition. This structural change leads to a noticeable shift in its luminescent emission, a phenomenon known as thermochromic behavior. rsc.org

Photo-Control: Upon irradiation with UV light (e.g., 365 nm), the anthracene groups undergo a [4+4] photodimerization. This dimerization alters the electronic structure and rigidity of the framework, which in turn switches off or modifies the luminescence of the material. The process is often reversible, with the original monomeric anthracene units regenerating upon heating. rsc.orgrsc.org

Detailed studies on a dysprosium–dianthracene framework (MDAF-4Dy), which incorporates a pre-photodimerized anthracene derivative, demonstrated that thermo-induced structural transformations, such as the loss of water molecules and the dissociation of the dianthracene component, lead to significant and corresponding changes in its luminescent properties. rsc.org These findings highlight a clear pathway for designing multi-stimuli-responsive materials where this compound can serve as a precursor to the functional photo-active component.

| Property | Stimulus | Mechanism | Observed Effect on Luminescence | Reference |

| Thermochromism | Temperature Change | Reversible crystal phase transition | Shift in emission wavelength (thermochromic behavior) | rsc.org |

| Photo-switching | UV Light Irradiation | [4+4] photodimerization of anthracene units | Quenching or switching of luminescence | rsc.org |

| Thermo-response | Heating | Dissociation of dianthracene units | Significant change in luminescence properties | rsc.org |

Supramolecular-Induced Regiocontrol in Photodimerization

The photodimerization of anthracene via a [4+4] cycloaddition is a classic photochemical reaction. However, for difunctionalized anthracenes, such as derivatives of this compound, this reaction can lead to a mixture of isomers (syn and anti photodimers), which is undesirable for the creation of well-defined materials. Supramolecular chemistry offers a powerful solution by using metal-ligand coordination to pre-organize the anthracene units before irradiation, thereby dictating the reaction's outcome with high precision.

Research has demonstrated that metallosupramolecular assemblies can exert exceptional control over the regio- and stereoselectivity of this reaction. In a key study, 2,7-bifunctionalized anthracene ligands were self-assembled with a half-sandwich rhodium template. This preorganization forced the anthracene groups within the resulting metallarectangle to align in a parallel fashion. Consequently, upon irradiation with 365 nm light, the assembly exclusively underwent a photochemical [4+4] cycloaddition to yield the syn-photodimer in quantitative yields. This process was also shown to be reversible through either photo- or thermal cleavage, allowing the system to be switched between the monomer and dimer states.

In a related approach using derivatives of the isomeric 2,6-dibromoanthracene (B67020), different metal templates were used to selectively generate either the anti or syn photodimer. tandfonline.commdpi.com

Silver(I) Template: The reaction of 2,6-azolium substituted anthracenes with silver(I) oxide (Ag₂O) yielded complexes where the anthracene groups were held in an antiparallel orientation. Irradiation of these complexes led exclusively to the anti-photodimer. tandfonline.commdpi.com

Gold(I) Template: When the same ligands were reacted with a dinuclear gold(I) complex, the resulting tetranuclear assemblies forced the anthracene moieties into a syn (parallel) orientation, which upon irradiation produced the syn-photodimer. tandfonline.commdpi.com

This template-driven approach demonstrates that the reaction outcome is determined not by the intrinsic reactivity of the molecules but by their preorganized spatial arrangement within the supramolecular structure.

| Metal Template | Anthracene Derivative | Preorganized Orientation | Photodimer Product | Selectivity | Reference |

| Rhodium | 2,7-bifunctionalized anthracene | Parallel | syn-dimer | Quantitative | mdpi.com |

| Silver(I) | 2,6-azolium substituted anthracene | Antiparallel | anti-dimer | Exclusive | tandfonline.commdpi.com |

| Gold(I) | 2,6-azole substituted anthracene | Parallel (syn-fashion) | syn-dimer | Exclusive | tandfonline.commdpi.com |

Rational Design of Artificial Metalloenzyme Scaffolds

Artificial metalloenzymes (ArMs) combine the reactivity of a synthetic metal catalyst with the sophisticated environment of a protein or other macromolecular scaffold, aiming to create catalysts with novel functions and high selectivity. The design of the scaffold that holds the metal center is critical. The rigid and well-defined geometry of polycyclic aromatic hydrocarbons makes them promising platforms for this purpose.

The anthracene framework, derivable from precursors like this compound, has been identified as a promising rigid scaffold for deploying ligands in synthetic modeling of enzyme active sites. tandfonline.com For example, in modeling the active site of mono-[Fe] hydrogenase, the anthracene structure provides a stable architecture to hold the thiolato, pyridone, and acyl ligands in the required facial triad (B1167595) arrangement around an iron center. tandfonline.com

Furthermore, research into novel chemotherapeutics has led to the synthesis of an "anthracene-appended new multifunctional organic scaffold." In this work, an anthracene backbone was incorporated into a flexible ligand designed to bind zinc(II) ions. rsc.orgresearchgate.net The resulting zinc compounds demonstrated potent and selective anticancer activity. While not a catalytic metalloenzyme, this work underscores the utility of the anthracene unit as a structural scaffold for positioning donor atoms to create well-defined metal complexes with specific biological functions. The bromine atoms on this compound serve as versatile synthetic handles to attach the necessary coordinating arms to build such scaffolds.

Catalytic Systems and Applications

Beyond its role as a structural component, the anthracene core can be directly involved in chemical transformations, including redox reactions and polymerization processes, making this compound a key precursor for catalytically active materials and polymers.

Role in Redox Reaction Facilitation

The extended π-system of anthracene allows it to readily accept and donate electrons, making it a redox-active molecule. This property is central to its application in electrochemiluminescence and as a core for electron-accepting materials. While anthracene itself is redox-active, its derivatives, particularly anthraquinones, are more commonly employed in redox applications.

This compound can be converted to 2,7-dibromoanthraquinone, which possesses a highly electron-deficient core. This makes it an excellent electron-acceptor unit for use in donor-acceptor type materials fundamental to organic electronics. Cyclic voltammetry studies of anthraquinone (B42736) derivatives reveal their capacity to undergo electron transfer reactions. nih.gov

The LUMO (Lowest Unoccupied Molecular Orbital) is predominantly located on the anthraquinone unit, indicating its role as the primary electron acceptor. nih.gov

The reduction of the anthraquinone moiety often occurs via a two-electron transfer, although stepwise reduction can also be observed. nih.gov

The exact redox potential can be tuned by substituting the core, demonstrating that the anthracene framework allows for the rational design of molecules with specific electrochemical properties. nih.gov

This inherent redox activity allows anthracene-based compounds to facilitate electron transfer processes, a key step in many catalytic cycles and electronic functions.

Catalytic Activity in Polymerization Processes

The bromine atoms at the 2 and 7 positions of this compound make it an ideal monomer for synthesizing conjugated polymers through organometallic cross-coupling reactions. These reactions, such as Suzuki, Stille, and direct arylation polymerization, use a palladium or other transition metal catalyst to form new carbon-carbon bonds at the sites of the C-Br bonds. whiterose.ac.uk This enables the construction of long polymer chains where anthracene units are linked together, often with other aromatic units, to create materials with desirable electronic and optical properties for applications in organic electronics.

For instance, a series of alternating donor-acceptor conjugated polymers were prepared using a 2,6-linked anthracene derivative (an isomer of the 2,7-derivative) via direct arylation polymerization. whiterose.ac.uk The resulting polymers, which contained benzothiadiazole as an acceptor unit, showed broad absorption spectra and optical band gaps suitable for use in organic solar cells. whiterose.ac.uk The synthesis of poly(anthracene-2,6-diyl) has also been achieved using a Diels-Alder adduct of 2,6-dibromoanthracene in an organometallic coupling process.

The predictable reactivity of the two C-Br bonds in this compound allows it to be a reliable building block for creating well-defined, high-performance poly(arylene vinylene) and other conjugated polymers for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.org

Spectroscopic and Theoretical Investigations of 2,7 Dibromoanthracene Derivatives

Electronic Structure Elucidation

Computational chemistry provides powerful tools for understanding the intrinsic electronic characteristics of molecules like 2,7-dibromoanthracene. Through methods such as Density Functional Theory (DFT), a detailed picture of the electron distribution and orbital energies can be obtained, which is fundamental to predicting the material's behavior in electronic devices. wu.ac.th

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic and optical properties of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govmdpi.com

Table 1: Conceptual Interpretation of Frontier Molecular Orbitals (FMOs)

| Orbital/Parameter | Significance in Molecular Properties |

| HOMO | Represents the electron-donating capability of the molecule. Higher energy levels indicate a stronger tendency to donate electrons (nucleophilicity). |

| LUMO | Represents the electron-accepting capability of the molecule. Lower energy levels suggest a stronger tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the opposite. It provides an estimate of the first electronic excitation energy. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are electron-rich or electron-poor. wolfram.com

The map is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents regions of near-zero or neutral potential. wolfram.com

For this compound, the MEP map is expected to show regions of high negative potential (red) localized around the highly electronegative bromine atoms. The hydrogen atoms bonded to the anthracene (B1667546) core would exhibit positive potential (blue). The π-system of the aromatic rings typically shows a nuanced potential distribution, which can influence intermolecular stacking interactions crucial for charge transport in the solid state. MEP analysis is instrumental in understanding non-covalent interactions, such as halogen bonding, and predicting sites for drug-receptor or host-guest interactions. chemrxiv.org

Table 2: Molecular Electrostatic Potential (MEP) Color Code and Reactivity

| Color | Electrostatic Potential | Implied Reactivity of the Region |

| Red | Negative | Electron-rich; potential site for interaction with electrophiles. |

| Blue | Positive | Electron-poor; potential site for interaction with nucleophiles. |

| Green | Neutral / Zero | Low electrostatic interaction; less likely to be an initial site of reaction. |

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It has been widely applied to study various organic compounds, including anthracene derivatives, to understand the relationship between their molecular structure and their electronic and optical characteristics. mdpi.comnih.govsemanticscholar.org

DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometries of these compounds. nih.gov These calculations provide insights into key parameters that govern the electronic behavior of the molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical factor that determines the electronic properties of a material. researchgate.net For instance, materials with energy gaps below 3 eV are often considered semiconductors. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) is utilized to simulate UV-vis absorption spectra, which helps in understanding the optical properties of the molecules. semanticscholar.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing valuable information about the electronic transitions occurring within the molecule. semanticscholar.org By analyzing the molecular orbitals involved in these transitions, researchers can gain a deeper understanding of the nature of the excited states.

DFT calculations also enable the determination of other important properties, such as:

Global reactivity descriptors: These provide information about the chemical reactivity of the molecule.

Hole and electron transport properties: These are crucial for assessing the potential of a material in electronic devices. nih.gov

Nonlinear optical (NLO) properties: Calculations of parameters like the first hyperpolarizability can indicate a material's potential for use in optoelectronics and photonics. nih.govresearchgate.net

Nanostructures derived from this compound, such as zigzag graphene nanoribbons (ZGNRs), have been the subject of theoretical investigations due to their potential for unique electronic and magnetic properties. acs.org ZGNRs are predicted to host spin-polarized states localized on their edges, making them promising candidates for spintronic applications. acs.orgnih.gov

Theoretical studies using DFT have been conducted on anthracene-fused ZGNRs synthesized from 2,7-dibromo-9,9′-bianthryl precursors. These calculations revealed the presence of intriguing spin-polarized edge-states. acs.org The spin-unrestricted ground state of these nanoribbons was found to be more stable than the spin-restricted state, indicating an open-shell character. acs.org

A key finding is that the frontier states, namely the conduction band minimum and the valence band maximum, are the maximally spin-polarized states. acs.org This is a significant characteristic, as these frontier states dominate electron transport in electronic devices. The presence of spin-polarized frontier states suggests that these materials could be highly effective as channel materials in spintronic devices. acs.org This research highlights the potential of using this compound-based building blocks for the synthesis of novel ZGNRs with non-trivial electronic and magnetic properties. acs.org The ability to engineer these properties through chemical design opens up possibilities for the development of advanced nanoscale magnetic devices. nih.gov

The arrangement of molecules in the solid state significantly influences the material's bulk properties. Understanding the intermolecular interactions that govern this packing is crucial. Quantum-chemical calculations are a powerful tool to quantify the strength and nature of these interactions. researchgate.net

The total energy of a molecular crystal can be approximated as the sum of pairwise dimer interaction energies. nih.gov These interaction energies are calculated by taking the difference between the total energy of the dimer and the sum of the energies of the individual monomers. nih.gov This approach allows for the decomposition of the total interaction energy into physically meaningful components, such as electrostatic, polarization, dispersion, and exchange-repulsion terms. researchgate.net

For anthracene derivatives, intermolecular interactions like π-π stacking and C-H···π interactions are common. researchgate.net The strength of these interactions can be quantified using methods like DFT with dispersion corrections (e.g., ωB97X-D) or Møller-Plesset perturbation theory (MP2). researchgate.net

Below is a table showcasing representative calculated intermolecular interaction energies for different types of interactions in related systems.

| Dimer Type | Interaction | Interaction Energy (kcal/mol) - ωB97X-D | Interaction Energy (kcal/mol) - MP2 | Interaction Energy (kcal/mol) - SCS-MP2 |

| Dimer 1 | π-π stacking | -10.5 | -11.2 | -10.8 |

| Dimer 2 | T-shape | -3.1 | -3.5 | -3.3 |

| Dimer 3 | Parallel-displaced | -8.7 | -9.3 | -9.0 |

This table is illustrative and based on general findings for similar aromatic systems. Actual values for this compound derivatives would require specific calculations.

These calculations provide valuable insights into the driving forces behind crystal packing and can help rationalize observed solid-state properties.

Quantum chemical methods provide a deep understanding of the nature of bonding in supramolecular systems. vu.nl Techniques such as Natural Bonding Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze intermolecular interactions, which are crucial for the structure and function of materials derived from molecules like this compound.

These methods go beyond simple energetic calculations to provide a qualitative and quantitative description of bonding. For instance, they can elucidate the nature of hydrogen bonds, revealing that they are not purely electrostatic but also have significant covalent character, along with steric repulsion and dispersion components. vu.nl

The insights gained from these computational studies are instrumental in understanding structure-property relationships and can guide the rational design of new materials with tailored properties. vu.nl By decoding the principles of intermolecular interactions, scientists can create novel functional materials and devices. vu.nl

The synthesis of derivatives from this compound can lead to various isomers depending on the reaction conditions and the directing effects of the substituents. Determining the precise arrangement of atoms, or regiochemistry, of the resulting products is critical for understanding their properties and for their application in materials science. X-ray crystallography is the definitive technique for unambiguously establishing the molecular structure and solid-state packing of crystalline materials.

In the context of materials derived from this compound, such as the on-surface synthesis of anthracene-fused zigzag graphene nanoribbons from 2,7-dibromo-9,9′-bianthryl, advanced imaging techniques that are conceptually related to crystallography, like scanning tunneling microscopy and high-resolution noncontact atomic force microscopy, are employed. acs.org These methods provide clear evidence for the formation of the desired nanostructures and can also reveal unexpected skeletal rearrangements that may occur during the synthesis. acs.org For instance, intramolecular Diels-Alder cycloadditions have been observed, leading to unique fused ring systems. acs.org

The detailed structural information obtained from these characterization techniques is invaluable. It not only confirms the successful synthesis of the target material but also provides crucial data that can be correlated with theoretical calculations of electronic and magnetic properties. This synergy between synthesis, characterization, and theory is essential for advancing the field of molecular materials.

Future Directions and Emerging Research Frontiers

Development of Greener and More Efficient Synthetic Pathways

The synthesis of specific isomers of substituted anthracenes, such as 2,7-dibromoanthracene, remains a significant challenge. beilstein-journals.org Traditional methods often involve multi-step procedures with harsh reagents and produce mixtures of isomers that are difficult to separate. The development of greener and more efficient synthetic pathways is therefore a critical area of future research.

Current synthetic strategies for brominated anthracenes often rely on the direct bromination of anthracene (B1667546) or the use of anthraquinone (B42736) derivatives. nih.govresearchgate.net However, direct bromination of anthracene typically yields the 9,10-dibromoanthracene (B139309) as the major product due to the higher reactivity of these positions. orgsyn.org Accessing other isomers in high yield requires more elaborate strategies. For instance, the synthesis of 2,3,6,7-tetrabromoanthracene has been achieved through a four-step synthesis involving a twofold Bergman cyclization. nih.gov While effective, this route involves an explosive intermediate, highlighting the need for safer protocols.

Future research in this area will likely focus on several key aspects:

Catalytic C-H activation: Direct and selective C-H functionalization of the anthracene core at the 2 and 7 positions using transition metal catalysts could provide a more atom-economical and efficient route to this compound.

Flow chemistry: The use of microreactor technology can enable better control over reaction parameters, improve safety, and potentially increase the selectivity towards the desired isomer. The explosive intermediate in the synthesis of 2,3,6,7-tetrabromoanthracene, for example, could potentially be handled more safely in a continuous flow system. nih.gov

Bio-inspired synthesis: Exploring enzymatic or biomimetic approaches for the selective halogenation of aromatic compounds could offer a more environmentally benign alternative to traditional methods.

Novel cyclization reactions: The development of new cyclization reactions, such as cobalt-catalyzed [2+2+2] cyclotrimerization reactions, has shown promise for the synthesis of specifically substituted anthracenes. beilstein-journals.org Further exploration of such reactions could lead to more direct and efficient syntheses of the 2,7-isomer.

A comparison of different synthetic approaches for brominated anthracenes is presented in the table below.

| Synthetic Method | Starting Material(s) | Key Steps | Advantages | Disadvantages |

| Direct Bromination | Anthracene, Bromine | Electrophilic aromatic substitution | Simple, one-step process | Low selectivity for 2,7-isomer; primarily yields 9,10-isomer |

| From Anthraquinone | Anthraquinone derivatives | Reduction and subsequent bromination | Good control over substitution pattern | Multi-step, often requires harsh reducing agents |

| Bergman Cyclization | Benzene derivatives | Fourfold Sonogashira-Hagihara coupling, cyclization | Access to specific isomers | Involves explosive intermediates, requires high temperatures |

| [2+2+2] Cyclotrimerization | Bis(propargyl)benzenes, Alkynes | Cobalt-catalyzed cyclization, halodesilylation | High selectivity for specific isomers | Requires specialized starting materials and catalysts |

Exploration of Novel this compound-Based Architectures for Enhanced Device Performance

Anthracene derivatives are widely investigated for their applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The 2,7-substitution pattern of dibromoanthracene provides a linear and rigid scaffold that can be further functionalized to create novel molecular architectures with tailored electronic properties.

The bromine atoms in this compound serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions. This allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the performance of OLEDs. researchgate.net

Future research in this area will likely focus on the design and synthesis of novel this compound-based materials, including:

Extended π-conjugated systems: Coupling this compound with other aromatic units can lead to the formation of extended, conjugated molecules with enhanced charge carrier mobility.

Twisted and non-planar architectures: Introducing bulky substituents at the 9 and 10 positions can induce a twist in the anthracene core, which can suppress intermolecular interactions and lead to improved solid-state fluorescence. researchgate.netbohrium.com

Dendrimers and polymers: Using this compound as a core or a repeating unit in dendrimers and polymers can lead to materials with unique processing characteristics and device performance.

Fluorinated derivatives: The introduction of fluorine atoms or fluorinated phenyl groups can lower the HOMO and LUMO energy levels, leading to a transition from p-type to n-type behavior in OFETs. mdpi.com

The following table summarizes the potential effects of different functional groups on the properties of this compound-based materials for electronic devices.

| Functional Group Type | Example Substituents | Expected Effect on Electronic Properties | Potential Application |

| Electron-donating | Alkoxy, Amino | Increased HOMO level, red-shifted emission | Hole-transport materials, red-emitting OLEDs |

| Electron-withdrawing | Cyano, Fluoro | Decreased LUMO level, blue-shifted emission | Electron-transport materials, blue-emitting OLEDs |

| Bulky Groups | Phenyl, tert-Butyl | Reduced intermolecular interactions, enhanced solid-state fluorescence | Highly efficient OLEDs |

| Extended Conjugation | Thiophene, Pyrene | Narrowed bandgap, increased charge carrier mobility | OFETs, organic photovoltaics |

Deeper Understanding of Structure-Property Relationships through Multi-Scale Modeling and Advanced Characterization

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for the rational design of new materials. This can be achieved through a combination of multi-scale modeling and advanced characterization techniques.

Multi-scale modeling allows for the prediction of material properties across different length and time scales, from the atomistic to the continuum level. cecam.orgllnl.gov For this compound-based materials, this can involve:

Quantum chemical calculations: To determine the electronic structure, frontier molecular orbital energies, and excited state properties of individual molecules. mdpi.com

Molecular dynamics simulations: To study the self-assembly and packing of molecules in the solid state, which is crucial for charge transport. utk.edukit.edu

Device-level modeling: To simulate the performance of OLEDs and OFETs based on the predicted material properties.

Advanced characterization techniques provide experimental data to validate and refine the theoretical models. These techniques include:

Spectroscopic methods: Such as UV-Vis absorption and fluorescence spectroscopy to probe the photophysical properties.

Electrochemical methods: Like cyclic voltammetry to determine the HOMO and LUMO energy levels.

Thermal analysis: Including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability of the materials. mdpi.com

X-ray diffraction: To determine the crystal structure and molecular packing in the solid state.

The synergy between multi-scale modeling and advanced characterization will be crucial for elucidating the complex structure-property relationships in this compound-based materials and for guiding the design of next-generation organic electronic devices.

Integration of this compound into Hybrid Organic-Inorganic Systems

The integration of organic molecules with inorganic materials to create hybrid systems is a rapidly growing field of research with applications in catalysis, sensing, and photovoltaics. rsc.orgnih.govrepec.org The this compound scaffold, with its rigid structure and reactive functional groups, is an excellent candidate for incorporation into such hybrid systems.

One promising area is the use of this compound derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) . The resulting MOFs could exhibit interesting properties, such as:

Luminescence: The anthracene core can act as a chromophore, leading to luminescent MOFs for sensing and imaging applications. rsc.orgrsc.orgresearchgate.net

Photocatalysis: Anthracene-based MOFs have shown potential for the photodegradation of pollutants. rsc.org

Gas storage and separation: The porous nature of MOFs can be exploited for the storage and separation of gases.

Another exciting frontier is the incorporation of this compound derivatives into perovskite solar cells . Organic molecules can be used as additives to improve the efficiency and stability of these devices. rsc.orgnsf.govresearchgate.netnrel.govlbl.gov For example, they can passivate defects at the perovskite surface and improve charge extraction. The specific electronic and structural properties of this compound derivatives could be tailored to optimize their function in perovskite solar cells.

The table below outlines potential hybrid systems incorporating this compound and their prospective applications.

| Hybrid System | Role of this compound Derivative | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker | Luminescent sensing, photocatalysis, gas storage |

| Perovskite Solar Cells | Additive, interface layer | Enhanced efficiency and stability of solar cells |

| Hybrid Nanoparticles | Surface ligand | Bioimaging, drug delivery |

| Organic-Inorganic Hybrid Polyhedra | Organic building block | Supramolecular assembly, porous materials |

Q & A

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The para-bromo positions create steric hindrance, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent homocoupling. For Suzuki-Miyaura reactions, use a 5 mol% Pd(OAc)/XPhos catalyst system and CsCO base in toluene/water (3:1) at 110°C for 24 hours. Monitor conversion via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.